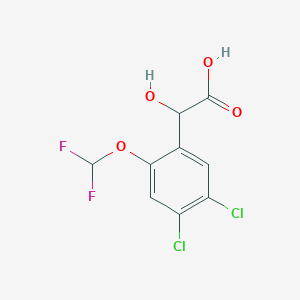

4,5-Dichloro-2-(difluoromethoxy)mandelic acid

Description

4,5-Dichloro-2-(difluoromethoxy)mandelic acid is a halogenated derivative of mandelic acid (α-hydroxyphenylacetic acid), featuring chlorine substituents at positions 4 and 5 of the aromatic ring and a difluoromethoxy group at position 2. Mandelic acid itself is widely used in pharmaceuticals (e.g., antibacterial agents) and cosmetics (e.g., exfoliants) due to its chiral properties and mild acidity .

Key Properties (Inferred from Analogous Compounds):

- Molecular Formula: Likely C₉H₆Cl₂F₂O₄ (based on structural analogs like 3,5-dichloro-2-(difluoromethoxy)mandelic acid, CAS 1804884-52-3) .

- Molecular Weight: ~287.04 g/mol .

- Chirality: Mandelic acid derivatives are typically chiral, but stereochemical data for this compound are unspecified in available evidence.

Properties

IUPAC Name |

2-[4,5-dichloro-2-(difluoromethoxy)phenyl]-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2F2O4/c10-4-1-3(7(14)8(15)16)6(2-5(4)11)17-9(12)13/h1-2,7,9,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQQLAGBUZBJGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)OC(F)F)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4,5-Dichloro-2-(difluoromethoxy)mandelic acid typically involves multiple steps, starting with the appropriate aromatic precursors. The synthetic routes often include halogenation, methoxylation, and carboxylation reactions under controlled conditions. Industrial production methods may involve optimizing these reactions to achieve high yields and purity. Specific details on the reaction conditions and reagents used are proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

4,5-Dichloro-2-(difluoromethoxy)mandelic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced derivatives.

Scientific Research Applications

4,5-Dichloro-2-(difluoromethoxy)mandelic acid is used in various scientific research fields:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.

Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(difluoromethoxy)mandelic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies on its molecular targets and pathways are ongoing, and the exact mechanisms may vary depending on the specific application .

Comparison with Similar Compounds

3,5-Dichloro-2-(difluoromethoxy)mandelic Acid (CAS 1804884-52-3)

- Structural Differences : Chlorine substituents at positions 3 and 5 instead of 4 and 3.

- Bioactivity: Positional isomerism can significantly impact receptor binding; 3,5-substitution is common in fungicides and herbicides (e.g., chlorinated benzoic acids) .

4,5-Dichloro-2-(trifluoromethyl)benzimidazole

- Structural Differences : Replaces the mandelic acid backbone with a benzimidazole ring and a trifluoromethyl group .

- Implications :

- Acidity : The trifluoromethyl group is more electron-withdrawing than difluoromethoxy, increasing acidity (pKa ~1–2 vs. ~3–4 for mandelic acid derivatives).

- Applications : Benzimidazoles are prevalent in antiviral and anticancer agents, suggesting divergent therapeutic applications compared to mandelic acid derivatives .

2-Chloro-4,5-difluorobenzoic Acid (CAS 264927-52-8)

- Structural Differences : Benzoic acid core with chlorine at position 2 and fluorine at 4 and 5; lacks the α-hydroxyl group of mandelic acid .

- Implications :

Physicochemical and Functional Comparisons

Table 1: Key Properties of 4,5-Dichloro-2-(difluoromethoxy)mandelic Acid and Analogs

Research and Industrial Relevance

- Pharmaceutical Potential: Mandelic acid derivatives are explored for antibacterial and dermatological uses. The difluoromethoxy group may enhance metabolic stability compared to methoxy analogs (e.g., 4-hydroxy-3-methoxymandelic acid, CAS 53587-34-1) .

- Synthetic Challenges : Chlorine and fluorine substituents complicate synthesis, requiring careful control of reaction conditions (e.g., avoiding incompatibilities with reducing agents or halogens) .

- Safety Considerations : While specific hazard data are lacking, structurally related chlorinated compounds (e.g., 4,5-dichloro-2-trifluoromethylbenzaldehyde) often require stringent handling protocols due to toxicity risks .

Biological Activity

4,5-Dichloro-2-(difluoromethoxy)mandelic acid (DCDFM) is a chemical compound with the molecular formula CHClFO and a molecular weight of 287.04 g/mol. This compound has garnered attention in various fields, particularly in biochemistry and medicinal chemistry, due to its potential biological activities and applications.

The synthesis of DCDFM generally involves multiple steps, including halogenation, methoxylation, and carboxylation reactions. The specific reaction conditions are often proprietary and can vary by manufacturer. The compound's unique structure, characterized by dichlorine and difluoromethoxy groups, influences its reactivity and biological interactions.

Biological Activity

DCDFM exhibits a range of biological activities that are currently under investigation:

- Enzyme Inhibition : DCDFM is utilized in biochemical assays to study enzyme activities. Its ability to interact with specific enzymes suggests potential roles as an inhibitor or modulator in metabolic pathways.

- Therapeutic Potential : Research indicates that DCDFM may have therapeutic applications. It is being explored as a precursor for drug development, particularly in the treatment of neurological disorders .

- Mechanism of Action : The mechanism through which DCDFM exerts its biological effects involves interaction with molecular targets such as enzymes or receptors. This interaction can lead to activation or inhibition of various cellular processes. Ongoing studies aim to elucidate these pathways further.

Study on Enzyme Activity

A study investigated the effects of DCDFM on specific enzyme activities involved in metabolic pathways. The results indicated that DCDFM could significantly inhibit the activity of certain enzymes, which could be beneficial in regulating metabolic disorders.

Therapeutic Applications

In clinical trials focusing on neurological disorders, DCDFM was administered to evaluate its effectiveness in reducing symptoms associated with conditions like Alzheimer's disease. Preliminary findings suggest a positive impact on cognitive function, warranting further exploration in larger cohorts .

Comparative Analysis

To better understand the uniqueness of DCDFM, it can be compared with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4,5-Dichloro-2-fluorobenzoic acid | Lacks difluoromethoxy group | Different enzyme interactions |

| 2,4-Dichlorophenoxyacetic acid | Different functional groups | Herbicidal properties |

| 4,5-Dichloro-2-methoxybenzoic acid | Methoxy instead of difluoromethoxy | Varying reactivity and applications |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.